5,6-Dichloro-1H-indole-2-carbaldehyde: A Technical Guide for Advanced Research
5,6-Dichloro-1H-indole-2-carbaldehyde: A Technical Guide for Advanced Research
This guide provides an in-depth technical overview of 5,6-dichloro-1H-indole-2-carbaldehyde (CAS 180868-82-0), a halogenated heterocyclic building block with significant potential in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes core physicochemical properties, a robust synthetic protocol, predicted spectroscopic data, and a discussion of its potential applications, grounded in established chemical principles and authoritative data.
Core Molecular Profile and Physicochemical Properties
5,6-Dichloro-1H-indole-2-carbaldehyde is a solid organic compound featuring an indole scaffold substituted with two chlorine atoms on the benzene ring and an aldehyde group at the C2 position. This unique substitution pattern imparts specific electronic and steric properties that make it a valuable intermediate for further chemical elaboration. The presence of the chlorine atoms can enhance metabolic stability and modulate the lipophilicity of derivative compounds, while the aldehyde function serves as a versatile handle for a wide array of chemical transformations.
Quantitative physicochemical data are summarized in the table below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 180868-82-0 | [1][2] |
| Molecular Formula | C₉H₅Cl₂NO | [1] |
| Molecular Weight | 214.05 g/mol | [1] |
| Melting Point | 51 - 54 °C | [Sigma-Aldrich Safety Data Sheet] |
| Boiling Point | 253 - 254 °C | [Sigma-Aldrich Safety Data Sheet] |
| log P (n-octanol/water) | 2.14 (experimental) | [Sigma-Aldrich Safety Data Sheet] |
| Appearance | Solid (form may vary) | N/A |
Spectroscopic Characterization (Predicted)
As of the date of this guide, detailed experimental spectroscopic data for 5,6-dichloro-1H-indole-2-carbaldehyde is not widely available in peer-reviewed literature. The following sections provide a predicted analysis based on established spectroscopic principles and data from analogous indole-2-carbaldehyde structures. This information is intended to serve as a reference for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR spectra are based on the known spectrum of indole-2-carbaldehyde, with adjustments for the electronic effects of the chlorine substituents at the C5 and C6 positions. Chlorine atoms are deactivating and ortho-, para-directing, which will influence the chemical shifts of the aromatic protons and carbons.
Predicted ¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~12.5 | Broad Singlet | NH -1 | Typical chemical shift for indole N-H proton, subject to exchange. |
| ~9.80 | Singlet | H -C=O | Characteristic aldehyde proton, deshielded by the carbonyl group. |
| ~7.95 | Singlet | H -4 | The C4 proton is adjacent to the electron-withdrawing chlorine at C5, causing a downfield shift. It appears as a singlet due to the absence of ortho or meta coupling partners. |
| ~7.80 | Singlet | H -7 | The C7 proton is adjacent to the electron-withdrawing chlorine at C6, leading to a downfield shift. It also appears as a singlet. |
| ~7.40 | Singlet | H -3 | Proton on the pyrrole ring, typically a singlet in 2-substituted indoles. |
Predicted ¹³C NMR (101 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~183.0 | C =O | Aldehyde carbonyl carbon, highly deshielded. |
| ~139.0 | C -7a | Bridgehead carbon, influenced by the indole nitrogen. |
| ~137.5 | C -2 | Carbon bearing the aldehyde group. |
| ~135.0 | C -3a | Bridgehead carbon adjacent to C4. |
| ~129.0 | C -5 | Carbon bearing a chlorine atom, deshielded. |
| ~127.0 | C -6 | Carbon bearing a chlorine atom, deshielded. |
| ~123.0 | C -4 | Aromatic CH carbon. |
| ~115.0 | C -7 | Aromatic CH carbon. |
| ~114.0 | C -3 | Pyrrole ring CH carbon. |
Mass Spectrometry (MS)
For mass spectrometry using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed would be the protonated molecule [M+H]⁺.
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Expected [M+H]⁺: m/z ≈ 213.97
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Isotopic Pattern: A crucial feature in the mass spectrum will be the isotopic signature of the two chlorine atoms. The natural abundance of ³⁵Cl is ~75.8% and ³⁷Cl is ~24.2%. This will result in a characteristic cluster of peaks for the molecular ion:
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M peak (containing two ³⁵Cl): Highest abundance (base peak in the cluster).
-
M+2 peak (one ³⁵Cl, one ³⁷Cl): Approximately 65% of the M peak intensity.
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M+4 peak (two ³⁷Cl): Approximately 10% of the M peak intensity.
-
This distinctive M:M+2:M+4 ratio is a definitive indicator of a dichlorinated compound.
Synthesis and Mechanistic Rationale
The most direct and industrially scalable method for the synthesis of 5,6-dichloro-1H-indole-2-carbaldehyde is the Vilsmeier-Haack formylation of 5,6-dichloroindole. This reaction is a reliable electrophilic aromatic substitution that introduces a formyl group onto an electron-rich aromatic ring.[1][3][4]
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
5,6-dichloroindole (1 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.1 - 1.5 equivalents)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel over 15-20 minutes.
-
Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride. Cooling is essential to control the reaction rate and prevent side reactions.
-
-
Reaction with Indole: Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the reagent. Dissolve 5,6-dichloroindole in a minimal amount of anhydrous DMF or DCM and add it dropwise to the reaction mixture.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Self-Validation: Monitoring by Thin Layer Chromatography (TLC) is critical to determine the reaction endpoint and prevent the formation of byproducts from over-reaction.
-
-
Aqueous Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Causality: The quenching must be done slowly and with cooling, as it is highly exothermic. The basic solution neutralizes the acidic reaction medium.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Causality: Washing removes residual DMF and inorganic salts, purifying the crude product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Reaction Mechanism and Workflow
The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic iminium salt which is then attacked by the electron-rich indole ring.
Caption: Vilsmeier-Haack reaction workflow.
Reactivity and Potential Applications in Drug Discovery
While specific biological activities for 5,6-dichloro-1H-indole-2-carbaldehyde have not been extensively reported, its structure is a valuable starting point for the synthesis of more complex molecules with therapeutic potential. The indole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5][6]
Key Reactive Sites for Derivatization:
-
Aldehyde Group: The formyl group is highly versatile for transformations such as:
-
Reductive Amination: To form various secondary and tertiary amines.
-
Wittig Reaction: To introduce carbon-carbon double bonds.
-
Oxidation: To form the corresponding carboxylic acid.
-
Condensation Reactions: With hydrazines, hydroxylamines, or active methylene compounds to create hydrazones, oximes, and Knoevenagel products, respectively.
-
-
Indole N-H: The nitrogen can be alkylated, arylated, or acylated to introduce diverse substituents that can modulate solubility, cell permeability, and target binding.
Potential Therapeutic Applications (Hypothesized):
Based on the activities of structurally related indole derivatives, this compound is a promising precursor for libraries targeting:
-
Anticancer Agents: Many indole derivatives, including those derived from 5,6-dihaloindoles, are known to exhibit anti-proliferative activity, often through mechanisms like kinase inhibition or interaction with tubulin.[7]
-
Antiviral Compounds: The indole nucleus is a core component of several antiviral agents. For example, derivatives of indole-2-carboxylic acid have been investigated as novel HIV-1 integrase strand transfer inhibitors.[4][8]
-
Anti-inflammatory and Analgesic Drugs: The well-known NSAID Indomethacin features a chlorinated indole core, highlighting the potential for this scaffold in inflammation research.[5]
Caption: Potential synthetic pathways and applications.
Safety and Handling
5,6-Dichloro-1H-indole-2-carbaldehyde is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood. [Sigma-Aldrich Safety Data Sheet, Thermo Fisher Scientific Safety Data Sheet]
-
Hazards: Harmful if swallowed, toxic in contact with skin, and causes serious eye irritation. It is also classified as very toxic to aquatic life. [Sigma-Aldrich Safety Data Sheet]
-
Precautions: Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid release to the environment. [Sigma-Aldrich Safety Data Sheet, Thermo Fisher Scientific Safety Data Sheet]
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water. Call a physician.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.
-
Ingestion: If swallowed, call a poison center or doctor. Rinse mouth. Do not induce vomiting.
-
Inhalation: Move person to fresh air.
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
-
Regioselective C5−H Direct Iodination of Indoles. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 12, 2026, from [Link]
-
Wang, Y. C., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Retrieved February 12, 2026, from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 12, 2026, from [Link]
-
J&K Scientific LLC. (2021, March 22). Vilsmeier-Haack Reaction. Retrieved February 12, 2026, from [Link]
- Asireddy, S. R., et al. (2018).
-
PubChem. (n.d.). 5-Chloro-1H-indole-2-carbaldehyde. Retrieved February 12, 2026, from [Link]
-
Ranjbari, S., et al. (2024). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... ResearchGate. Retrieved February 12, 2026, from [Link]
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PubChem. (n.d.). Indole-2-carboxaldehyde. Retrieved February 12, 2026, from [Link]
-
Ma, J., et al. (2024). Design, synthesis and biological evaluation of 5H-[1][9][10]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Medicinal Chemistry Research. Retrieved February 12, 2026, from [Link]
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